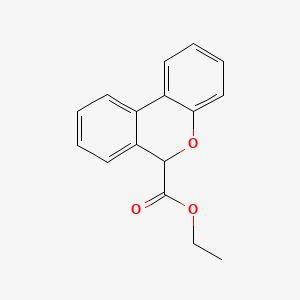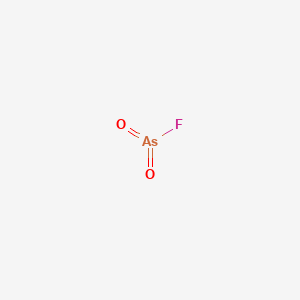
2-(2-Chloro-4-hydroxybenzoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-4-hydroxybenzoyl)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acid derivatives This compound features a benzene ring with a carboxyl group and a hydroxyl group, along with a chlorine atom attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-hydroxybenzoyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with 2-chloro-4-hydroxybenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more cost-effective and scalable methods. For instance, the oxidation of 2-chlorotoluene using potassium permanganate can yield 2-chlorobenzoic acid, which can then be further reacted with 4-hydroxybenzoyl chloride to produce the desired compound. This method leverages readily available starting materials and established industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-4-hydroxybenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Applications De Recherche Scientifique
2-(2-Chloro-4-hydroxybenzoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-4-hydroxybenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups on the benzene ring allow the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress.
Comparaison Avec Des Composés Similaires
2-(2-Chloro-4-hydroxybenzoyl)benzoic acid can be compared with other hydroxybenzoic acid derivatives, such as:
4-Hydroxybenzoic acid: Known for its use in the production of parabens, which are preservatives in cosmetics.
2-Hydroxybenzoic acid (Salicylic acid): A precursor to aspirin and widely used in pharmaceuticals.
3-Hydroxybenzoic acid: Similar structure but different substitution pattern, leading to distinct chemical properties.
Propriétés
Numéro CAS |
83469-74-3 |
|---|---|
Formule moléculaire |
C14H9ClO4 |
Poids moléculaire |
276.67 g/mol |
Nom IUPAC |
2-(2-chloro-4-hydroxybenzoyl)benzoic acid |
InChI |
InChI=1S/C14H9ClO4/c15-12-7-8(16)5-6-11(12)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,16H,(H,18,19) |
Clé InChI |
MNIHMGDRWRMAAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)O)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Thiireno[e][1,3]benzodioxole](/img/structure/B14417633.png)
![1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane](/img/structure/B14417639.png)
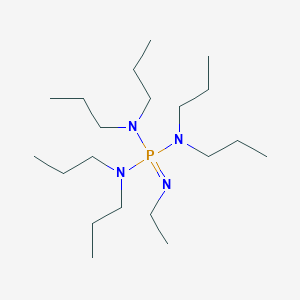
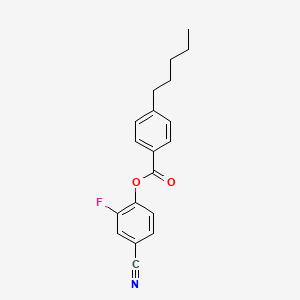
-lambda~2~-stannane](/img/structure/B14417670.png)
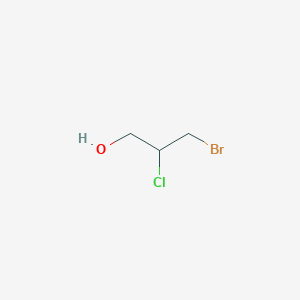
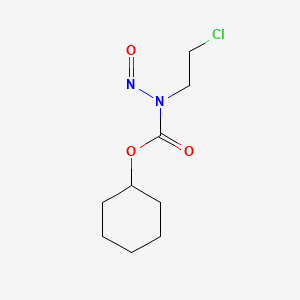
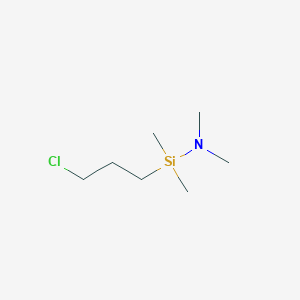


![ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate](/img/structure/B14417694.png)
